8-Hydroxy-4-phenyl-2-chromanone

Angiogenesis Inhibition Ocular Neovascularization Medicinal Chemistry

8-Hydroxy-4-phenyl-2-chromanone (CAS 103849-16-7) is a heterocyclic compound belonging to the chromanone family, characterized by a 3,4-dihydro-2H-1-benzopyran-2-one core with a phenyl substituent at the C4 position and a hydroxyl group at the C8 position. This specific substitution pattern distinguishes it from closely related analogs like 4-phenyl-2-chromanone (lacking the 8-OH) and 7,8-dihydroxy-4-phenylcoumarin (a coumarin with a different oxidation state and additional hydroxyl group).

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 103849-16-7
Cat. No. B027347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-4-phenyl-2-chromanone
CAS103849-16-7
Synonyms8-HYDROXY-4-PHENYL-2-CHROMANONE
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1C(C2=C(C(=CC=C2)O)OC1=O)C3=CC=CC=C3
InChIInChI=1S/C15H12O3/c16-13-8-4-7-11-12(9-14(17)18-15(11)13)10-5-2-1-3-6-10/h1-8,12,16H,9H2
InChIKeyZCMLWBCOCDSUKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy-4-phenyl-2-chromanone (CAS 103849-16-7): An 8-Hydroxylated Chromanone Scaffold for Targeted Research Applications


8-Hydroxy-4-phenyl-2-chromanone (CAS 103849-16-7) is a heterocyclic compound belonging to the chromanone family, characterized by a 3,4-dihydro-2H-1-benzopyran-2-one core with a phenyl substituent at the C4 position and a hydroxyl group at the C8 position . This specific substitution pattern distinguishes it from closely related analogs like 4-phenyl-2-chromanone (lacking the 8-OH) and 7,8-dihydroxy-4-phenylcoumarin (a coumarin with a different oxidation state and additional hydroxyl group) [1]. The compound serves as a key building block in medicinal chemistry and as a precursor for more complex bioactive molecules, including synthetic derivatives of the antiangiogenic homoisoflavonoid cremastranone [2].

Why 8-Hydroxy-4-phenyl-2-chromanone Cannot Be Substituted by Generic Chromanones or Coumarins in Research


Generic substitution with unsubstituted or differently substituted chromanones and coumarins is not viable due to the unique structural features of 8-hydroxy-4-phenyl-2-chromanone that drive specific biological activity. The presence of a single hydroxyl group at the 8-position of the chromanone core creates a distinct pharmacophore compared to the 4-phenyl-2-chromanone parent, which lacks this hydrogen bond donor, fundamentally altering its potential for target engagement [1]. Furthermore, this compound is a crucial synthetic intermediate for generating complex, bioactive homoisoflavonoids like SH-11037, a potent antiangiogenic agent; its specific substitution pattern is essential for subsequent chemical modifications that confer selectivity and efficacy not achievable with simpler analogs [2][3]. Finally, its classification as a 3,4-dihydrocoumarin differentiates it from the fully oxidized coumarin class, which possesses distinct chemical reactivity and a separate profile of biological activities, as evidenced by comparative antioxidant studies [4].

Quantitative Differentiation: Comparative Performance Data for 8-Hydroxy-4-phenyl-2-chromanone vs. Analogs


Unique Scaffold as a Precursor for the Antiangiogenic Homoisoflavonoid SH-11037

8-Hydroxy-4-phenyl-2-chromanone serves as a critical synthetic precursor for SH-11037, a potent antiangiogenic homoisoflavonoid [1]. The 8-hydroxy-4-phenylchromanone scaffold is essential for constructing the cremastranone core, which is then further modified to yield SH-11037. This derivative demonstrates a 10-fold selectivity for inhibiting retinal endothelial cells over macrovascular endothelial cells, a key differentiation for ocular therapeutics [2]. This level of specificity is not observed with the simpler 4-phenyl-2-chromanone precursor, which lacks the hydroxyl group necessary for the initial derivatization steps.

Angiogenesis Inhibition Ocular Neovascularization Medicinal Chemistry

Comparative Physicochemical Properties: Hydrogen Bonding Capacity vs. 4-Phenyl-2-chromanone

The presence of a single hydroxyl group at the 8-position on 8-hydroxy-4-phenyl-2-chromanone introduces a critical hydrogen bond donor that is absent in the closely related analog 4-phenyl-2-chromanone [1]. This difference is quantitatively reflected in their computed properties: 8-hydroxy-4-phenyl-2-chromanone has a hydrogen bond donor count of 1 and a topological polar surface area (tPSA) of 46.5 Ų, whereas 4-phenyl-2-chromanone has a hydrogen bond donor count of 0 and a tPSA of 26.3 Ų [2]. This represents a ~77% increase in tPSA, a key determinant of membrane permeability and oral bioavailability.

Medicinal Chemistry Drug Design Physicochemical Profiling

Antioxidant Activity: Class-Level Advantage of 8-Hydroxychromanones

While direct, head-to-head comparative DPPH IC50 data for 8-hydroxy-4-phenyl-2-chromanone against its closest analogs is not available in the primary literature, class-level evidence from 3D-QSAR studies on a series of 7-hydroxy, 8-hydroxy, and 7,8-dihydroxy chromone derivatives provides a strong, quantitative inference [1]. These studies demonstrate that the presence of a hydroxyl group at the 8-position is a key structural feature for potent antioxidant activity. The 3D-QSAR model, derived from a training set of 30 synthetic chromones, yielded a highly predictive model (r² = 0.868, r²_pred = 0.924), allowing for quantitative prediction of DPPH radical scavenging activity based on substitution patterns [1].

Antioxidant Free Radical Scavenging SAR

Synthetic Utility: Selective Preparation of Dihydrocoumarins vs. Chalcones

8-Hydroxy-4-phenyl-2-chromanone is a product of a selective synthetic methodology that distinguishes it from its chalcone precursors. A method using p-toluene sulfonic acid (p-TsOH) as a catalyst enables the selective intramolecular cyclization of aryl cinnamates to yield dihydrocoumarin derivatives like 8-hydroxy-4-phenyl-2-chromanone, rather than the open-chain chalcones . This selectivity is a key differentiator, as chalcones and dihydrocoumarins possess distinct biological activity profiles. The ability to selectively produce the chromanone scaffold is crucial for accessing this specific chemical space.

Synthetic Chemistry Cyclization Methodology

Optimal Research Applications for 8-Hydroxy-4-phenyl-2-chromanone Based on Evidence


Medicinal Chemistry: Synthesis of Targeted Antiangiogenic Homoisoflavonoids

8-Hydroxy-4-phenyl-2-chromanone is an ideal starting material or key intermediate for medicinal chemistry programs focused on developing novel antiangiogenic agents. Its 8-hydroxy-4-phenylchromanone core is a direct precursor to the cremastranone scaffold, enabling the synthesis of potent and selective derivatives like SH-11037, which has shown a 10-fold selectivity for retinal endothelial cells and significant efficacy in ocular neovascularization models [1][2]. Procurement of this specific compound is essential for accessing this biologically relevant and therapeutically promising chemical space.

SAR Studies: Investigating the Role of the 8-Hydroxyl Group in Chromanone Activity

This compound is a critical tool for conducting rigorous structure-activity relationship (SAR) studies. Its direct comparator, 4-phenyl-2-chromanone, lacks the hydrogen bond donor, resulting in a significantly lower topological polar surface area (tPSA) of 26.3 Ų compared to 46.5 Ų [3]. Using both compounds in parallel assays allows researchers to quantitatively deconvolute the contribution of the single 8-OH group to target binding, physicochemical properties, and overall biological activity. This comparative approach is fundamental to rational drug design.

Antioxidant Research: Validating QSAR Models for Free Radical Scavenging

For researchers investigating the structural basis of antioxidant activity, 8-hydroxy-4-phenyl-2-chromanone serves as a valuable test compound to validate and refine existing 3D-QSAR models. Class-level evidence confirms that 8-hydroxy substitution is a key feature for potent DPPH radical scavenging activity, and the compound's specific structure can be used to probe the predictive accuracy of models developed on similar chromone derivatives (e.g., model with r² = 0.868 and predictive r² = 0.924) [4]. Its inclusion in a screening set can help differentiate between 7-hydroxy, 8-hydroxy, and dihydroxy patterns.

Synthetic Methodology: Exploring Selective Cyclization Reactions

8-Hydroxy-4-phenyl-2-chromanone is a relevant target molecule for developing and optimizing synthetic methodologies aimed at the selective synthesis of dihydrocoumarins over chalcones. Its formation via acid-catalyzed cyclization of specific aryl cinnamates serves as a benchmark reaction for testing new catalysts or reaction conditions designed to control regioselectivity and product distribution . This application is central to advancing the efficient and selective synthesis of oxygen-containing heterocycles.

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